Methyl 4-iodo-3-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 4-iodo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3IO3. It is a derivative of benzoic acid, featuring an iodine atom and a trifluoromethoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-3-(trifluoromethoxy)benzoate typically involves the iodination of Methyl 4-(trifluoromethoxy)benzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.
Coupling Reactions: Biaryl compounds are typically formed.
Reduction Reactions: The primary alcohol derivative of the ester is produced.
Scientific Research Applications
Methyl 4-iodo-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-3-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In coupling reactions, for example, the iodine atom facilitates the formation of a carbon-palladium bond, which then undergoes transmetalation with an organoboron reagent to form a new carbon-carbon bond . The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Methyl 3-iodo-4-(trifluoromethoxy)benzoate: Similar structure but with different positioning of the iodine and trifluoromethoxy groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-iodo-3-(trifluoromethoxy)benzoate is unique due to the combination of the iodine atom and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H6F3IO3 |
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Molecular Weight |
346.04 g/mol |
IUPAC Name |
methyl 4-iodo-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,1H3 |
InChI Key |
SDQNRGSQORVSDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OC(F)(F)F |
Origin of Product |
United States |
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